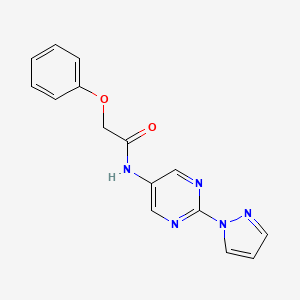

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide

Description

N-(2-(1H-Pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide is a heterocyclic compound featuring a pyrimidine core substituted with a pyrazole moiety at the 2-position and a phenoxyacetamide group at the 5-position. Its structure combines aromatic and hydrogen-bonding functionalities, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation.

Properties

IUPAC Name |

2-phenoxy-N-(2-pyrazol-1-ylpyrimidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c21-14(11-22-13-5-2-1-3-6-13)19-12-9-16-15(17-10-12)20-8-4-7-18-20/h1-10H,11H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFVYXSOXMHUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CN=C(N=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Formation of the pyrimidine ring: The pyrazole derivative is then reacted with a suitable nitrile or amidine under basic conditions to form the pyrimidine ring.

Attachment of the phenoxyacetamide group: The final step involves the reaction of the pyrimidine-pyrazole intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted phenoxyacetamides.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide exhibits potential as an anticancer agent. Its ability to inhibit enzymes involved in cell proliferation has been a focus of study. For instance, similar compounds have shown effectiveness in targeting specific pathways associated with tumor growth .

Enzyme Inhibition

The compound has been studied for its enzyme inhibitory properties, particularly against α-amylase, which is relevant in diabetes management. In vitro studies suggest that it may serve as a potent inhibitor, contributing to its potential use in antidiabetic therapies .

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests that N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide may possess favorable absorption and bioavailability characteristics, making it suitable for further drug development .

Biological Research Applications

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide is utilized in various biological studies:

Receptor Binding Studies

The compound is employed in research focused on receptor interactions, which are critical for understanding drug mechanisms and developing new therapeutic agents. Its unique structure allows it to interact with different receptor types, enhancing its research utility .

Functionalization Studies

Researchers are exploring the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold to create derivatives with improved biological activity. This approach aims to enhance the compound's efficacy and specificity in targeting various biological pathways .

Industrial Applications

In industrial settings, N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide serves as an intermediate in the synthesis of more complex organic molecules. Its versatility allows for modifications that can lead to the development of new materials or pharmaceuticals .

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide involves the inhibition of specific enzymes or receptors. The pyrazole and pyrimidine rings allow the compound to bind effectively to the active sites of these enzymes, thereby blocking their activity. This can lead to the inhibition of cell proliferation in cancer cells or the modulation of other biological pathways.

Comparison with Similar Compounds

Core Heterocycle Variations

The pyrimidine core distinguishes the target compound from benzimidazole-based analogs (e.g., compounds 28–32 in ). Benzimidazole derivatives exhibit planar, fused-ring systems that enhance DNA intercalation or protein binding, as seen in antitumor and antimicrobial agents .

Table 1: Core Heterocycle Comparison

Substituent Modifications

The phenoxyacetamide group in the target compound is a critical feature shared with compounds in and . For example, 2-(3-(4-((1H-Indazol-5-yl)amino)pyrimidin-2-yl)phenoxy)-N-isopropylacetamide () replaces the pyrazole with an indazole and incorporates an isopropyl group. This substitution likely alters lipophilicity and target selectivity.

Table 2: Substituent Impact on Properties

Spectral and Physicochemical Properties

While direct data for the target compound are unavailable, comparisons can be inferred:

- NMR Shifts : Pyrimidine protons typically resonate at δ 8.0–9.0 ppm, whereas benzimidazole analogs () show aromatic protons near δ 7.0–8.5 ppm. The acetamide carbonyl in the target compound may appear at ~δ 170 ppm in $^{13}\text{C}$ NMR, similar to ’s acetamide derivatives .

- Melting Points : Benzimidazole derivatives () exhibit melting points of 180–220°C, suggesting that the target compound’s pyrimidine core might lower this range due to reduced symmetry .

Implications for Drug Design

However, the absence of electron-withdrawing groups (e.g., cyano in ) may limit binding affinity to certain targets. Future modifications could explore hybridizing its pyrimidine core with piperidine or tetrahydrofuran moieties to enhance target engagement .

Biological Activity

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthetic methodologies, biological assays, and potential applications in drug development.

Compound Overview

Chemical Structure and Properties

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide features a unique combination of a pyrazole ring, a pyrimidine ring, and a phenoxyacetamide moiety. Its molecular formula is with a molecular weight of 299.30 g/mol. The compound's structure can be represented as follows:

Synthetic Routes

The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide typically involves several key steps:

- Formation of the Pyrazole Ring : Reacting hydrazine with a 1,3-diketone under acidic conditions.

- Formation of the Pyrimidine Ring : The pyrazole derivative is reacted with a suitable nitrile or amidine under basic conditions.

- Attachment of the Phenoxyacetamide Group : The final step involves the reaction of the pyrimidine-pyrazole intermediate with phenoxyacetyl chloride in the presence of a base such as triethylamine.

Anticancer Properties

Research indicates that N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide exhibits significant anticancer activity by inhibiting specific enzymes involved in cell proliferation. A study demonstrated that compounds with similar structures showed efficacy against various cancer cell lines, suggesting potential as therapeutic agents against malignancies .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit enzymes critical in various biological pathways. For instance, studies have shown that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways. This property may contribute to anti-inflammatory effects observed in preliminary assays .

Antimicrobial Activity

In vitro studies have reported that N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide possesses antimicrobial properties against several bacterial strains, including E. coli and Staphylococcus aureus. The presence of the phenoxy group is believed to enhance its interaction with microbial targets .

Case Studies and Research Findings

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., pyrazole NH at δ 8.5–9.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 325.1) .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the pyrimidine-phenoxy linkage .

How can discrepancies between computational (DFT) and experimental (X-ray) structural data be resolved?

Q. Advanced

- Twinning analysis : Use SHELXL to model twinned crystals, especially if the compound crystallizes in non-centrosymmetric space groups .

- DFT optimization : Compare calculated (B3LYP/6-31G*) and observed bond lengths; deviations >0.05 Å may indicate solvent effects or crystal packing forces .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O) to explain packing anomalies .

What in vitro biological assays are suitable for evaluating the compound’s activity, given its structural features?

Q. Basic

- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ kits .

- Receptor binding studies : Radioligand displacement assays (e.g., for adenosine receptors) with HEK293 cells expressing recombinant targets .

- Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (IC₅₀ determination) .

How should researchers interpret contradictory bioactivity results across studies (e.g., varying IC₅₀ values)?

Q. Advanced

- Assay condition analysis : Variations in pH, ATP concentration (kinase assays), or cell passage number can alter activity .

- Metabolite interference : LC-MS/MS quantifies compound stability in assay media; degradation products may confound results .

- Structural analogs : Compare with derivatives (e.g., thiophene vs. furan substitutions) to identify pharmacophore requirements .

What are common impurities in the synthesized compound, and how can they be identified and mitigated?

Q. Basic

- By-products : Unreacted pyrazole (HPLC Rt = 3.2 min) or acetylated side products (MS: m/z 367.1).

- Mitigation : Use scavenger resins (e.g., benzaldehyde-functionalized for amine removal) or gradient recrystallization .

What strategies enable selective functionalization of the pyrazole ring for SAR studies?

Q. Advanced

- Protecting groups : Boc protection of the pyrazole NH enables regioselective alkylation or acylation at the pyrimidine site .

- Cross-coupling : Suzuki-Miyaura reactions (Pd(dppf)Cl₂) introduce aryl/heteroaryl groups at the pyrazole C4 position .

- Click chemistry : Azide-alkyne cycloaddition adds triazole moieties to explore steric effects on bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.